molecular formula C15H18O4 B3324546 (1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid CAS No. 188918-42-5

(1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid

Cat. No. B3324546
CAS RN: 188918-42-5
M. Wt: 262.3 g/mol
InChI Key: KJBAJGWBGYZYJN-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid involves the inhibition of specific enzymes, such as serine hydrolases. This inhibition results in the modulation of various biological processes, including inflammation, cancer, and neurological disorders.
Biochemical and Physiological Effects:
(1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, such as fatty acid amide hydrolase and acetylcholinesterase. Additionally, it has been found to exhibit anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of (1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid is its potent inhibitory activity against specific enzymes, which makes it a valuable tool for drug discovery and development. However, its limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for the research and development of (1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid. These include the identification of new targets for its inhibitory activity, the development of more efficient and cost-effective synthesis methods, and the optimization of its pharmacological properties for clinical applications.
In conclusion, (1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid is a valuable compound in the field of scientific research due to its unique properties and potential applications. Its potent inhibitory activity against specific enzymes makes it a valuable tool for drug discovery and development, and its biochemical and physiological effects make it a promising candidate for the treatment of various diseases and disorders.

Scientific Research Applications

(1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid has been used in various scientific research applications, including drug discovery and development, chemical biology, and organic synthesis. It has been found to exhibit potent inhibitory activity against certain enzymes and has been used as a lead compound for the development of novel drugs.

properties

IUPAC Name

(1S,3R)-2,2-dimethyl-3-phenylmethoxycarbonylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-15(2)11(13(16)17)8-12(15)14(18)19-9-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3,(H,16,17)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBAJGWBGYZYJN-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1C(=O)OCC2=CC=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C[C@H]1C(=O)OCC2=CC=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901164713
Record name 1-(Phenylmethyl) (1R,3S)-2,2-dimethyl-1,3-cyclobutanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901164713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid

CAS RN

188918-42-5
Record name 1-(Phenylmethyl) (1R,3S)-2,2-dimethyl-1,3-cyclobutanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188918-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylmethyl) (1R,3S)-2,2-dimethyl-1,3-cyclobutanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901164713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid
Reactant of Route 2
(1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid
Reactant of Route 3
(1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid
Reactant of Route 4
(1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid
Reactant of Route 5
(1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid
Reactant of Route 6
(1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.